molecular formula C15H17N3O2S B1201876 Pumosetrag CAS No. 153062-94-3

Pumosetrag

Cat. No. B1201876
M. Wt: 303.4 g/mol
InChI Key: AFUWQWYPPZFWCO-LBPRGKRZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pumosetrag has been used in trials studying Gastroesophageal Reflux Disease.

Scientific Research Applications

1. Treatment of Gastrointestinal Disorders

Pumosetrag, identified as MKC-733 or DDP-733, has been studied for its potential in treating gastrointestinal disorders such as irritable bowel syndrome (IBS) with constipation and nocturnal gastroesophageal reflux disease (GERD). Dynogen Pharmaceuticals Inc., under license from Mitsubishi Pharma Corp, developed this orally available gastroprokinetic agent, which acts as a locally acting 5-HT3 partial agonist. Clinical trials have indicated its effectiveness in these conditions. A phase II trial for IBS with constipation showed positive results, and further trials were planned (Evangelista, 2007).

2. Impact on Gastroesophageal Reflux Disease

Another study focused on the impact of pumosetrag on gastroesophageal reflux disease (GERD). It was observed that pumosetrag significantly reduced acid reflux events in patients with GERD after a standard refluxogenic meal. This effect was attributed to pumosetrag's role as a selective partial 5HT3 receptor agonist, influencing lower esophageal sphincter pressure (LESP) and transient LES relaxations, which are major causes of GERD (Choung et al., 2014).

properties

CAS RN

153062-94-3

Product Name

Pumosetrag

Molecular Formula

C15H17N3O2S

Molecular Weight

303.4 g/mol

IUPAC Name

N-[(3R)-1-azabicyclo[2.2.2]octan-3-yl]-7-oxo-4H-thieno[3,2-b]pyridine-6-carboxamide

InChI

InChI=1S/C15H17N3O2S/c19-13-10(7-16-11-3-6-21-14(11)13)15(20)17-12-8-18-4-1-9(12)2-5-18/h3,6-7,9,12H,1-2,4-5,8H2,(H,16,19)(H,17,20)/t12-/m0/s1

InChI Key

AFUWQWYPPZFWCO-LBPRGKRZSA-N

Isomeric SMILES

C1CN2CCC1[C@H](C2)NC(=O)C3=CNC4=C(C3=O)SC=C4

SMILES

C1CN2CCC1C(C2)NC(=O)C3=CNC4=C(C3=O)SC=C4

Canonical SMILES

C1CN2CCC1C(C2)NC(=O)C3=CNC4=C(C3=O)SC=C4

Other CAS RN

1055328-70-5
153062-94-3

synonyms

(R)-N-(3-quinuclidinyl)-7-oxo-dihydrothieno(3,2b)pyridine-6-carboxamide hydrochloride
DPP-733
MKC-733
Pumosetrag

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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